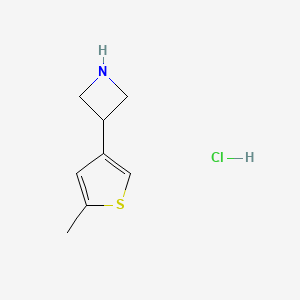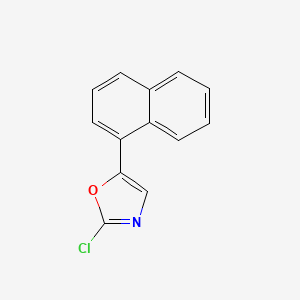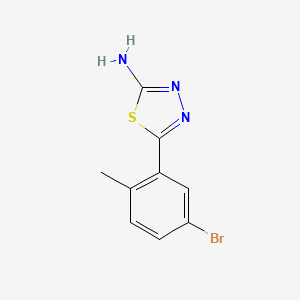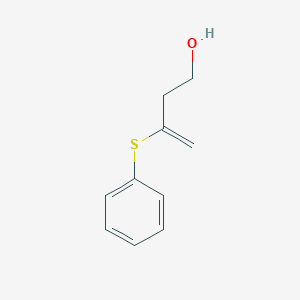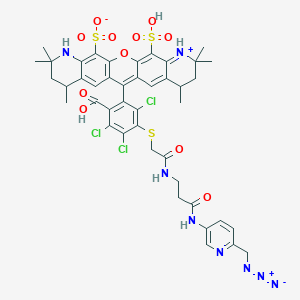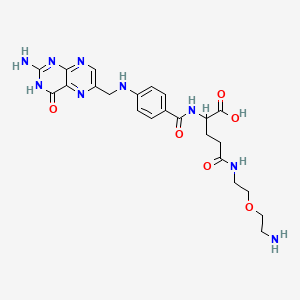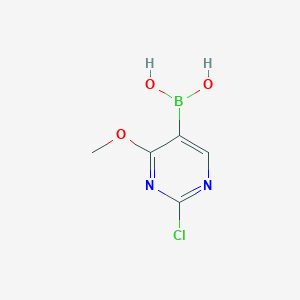
(2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid is an organoboron compound with the molecular formula C6H7BClNO3. It is a derivative of pyrimidine and contains both chloro and methoxy substituents on the pyrimidine ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the palladium-catalyzed borylation of 2-chloro-4-methoxy-5-pyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted under inert atmospheres at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or diaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
(2-Chloro-5-methoxypyridine-4-boronic acid): Similar structure but with a pyridine ring instead of a pyrimidine ring.
(2-Chloro-5-methoxyphenylboronic acid): Contains a phenyl ring instead of a pyrimidine ring.
Uniqueness
(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of heterocyclic compounds and pharmaceuticals .
属性
分子式 |
C5H6BClN2O3 |
|---|---|
分子量 |
188.38 g/mol |
IUPAC 名称 |
(2-chloro-4-methoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O3/c1-12-4-3(6(10)11)2-8-5(7)9-4/h2,10-11H,1H3 |
InChI 键 |
GQTWKNGZASFDJQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1OC)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


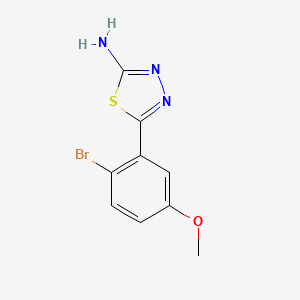
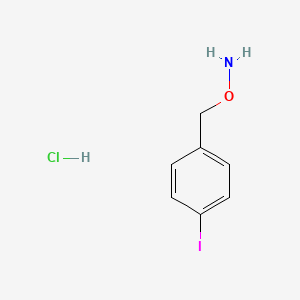
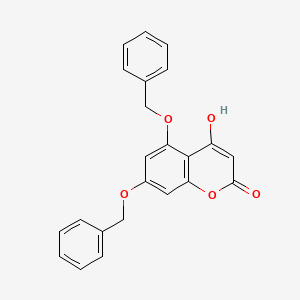

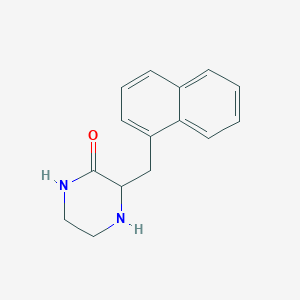
![3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B15337441.png)
